molecular formula C4H4BrFN2 B13685484 4-Bromo-5-(fluoromethyl)-1H-pyrazole

4-Bromo-5-(fluoromethyl)-1H-pyrazole

Cat. No.: B13685484
M. Wt: 178.99 g/mol
InChI Key: WQCWAGCYALEACU-UHFFFAOYSA-N
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Description

4-Bromo-5-(fluoromethyl)-1H-pyrazole is a fluorinated heterocyclic compound that serves as a versatile building block in organic synthesis and medicinal chemistry research. With the molecular formula C4H4BrFN2 and a molecular weight of 178.99 g/mol, this compound features a pyrazole core substituted with both bromo and fluoromethyl functional groups . These substituents make it a valuable scaffold for constructing more complex molecules. The bromine atom is a reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing for the introduction of diverse aryl, heteroaryl, and amine groups . Simultaneously, the fluoromethyl group can be used to modulate the molecule's lipophilicity, metabolic stability, and electronic properties, which is a key strategy in the design of bioactive compounds and agrochemicals . Pyrazole derivatives are a privileged structural motif in pharmaceutical research, found in agents with a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties . As such, this compound is a key intermediate for researchers developing new active molecules, investigating structure-activity relationships (SAR), and exploring novel chemical spaces. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C4H4BrFN2

Molecular Weight

178.99 g/mol

IUPAC Name

4-bromo-5-(fluoromethyl)-1H-pyrazole

InChI

InChI=1S/C4H4BrFN2/c5-3-2-7-8-4(3)1-6/h2H,1H2,(H,7,8)

InChI Key

WQCWAGCYALEACU-UHFFFAOYSA-N

Canonical SMILES

C1=NNC(=C1Br)CF

Origin of Product

United States

Preparation Methods

Halogenation of 5-(fluoromethyl)-1H-pyrazole Derivatives

One common approach involves bromination at the 4-position of a 5-(fluoromethyl)-substituted pyrazole. This can be achieved using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions.

  • Typical Conditions:
    • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
    • Temperature: 0 °C to room temperature
    • Reaction time: 1–4 hours
    • Base: Sometimes a mild base like potassium carbonate is used to neutralize formed acids

This method relies on the selective electrophilic bromination at the 4-position, facilitated by the electronic effects of the fluoromethyl substituent at the 5-position.

Construction of Pyrazole Ring with Fluoromethyl and Bromo Substituents

An alternative strategy is the synthesis of the pyrazole ring itself with the desired substituents already present on the precursors:

  • [3+2] Cycloaddition Reactions:
    Reaction of hydrazines with α,β-unsaturated fluoromethyl ketones or fluoromethylated alkenes can yield fluoromethyl-substituted pyrazoles. Subsequent bromination can then install the bromine at the 4-position.

  • Example:
    Reaction of monoalkylhydrazines with perfluoroalkylated ketones (e.g., trifluoromethyl ketones) as described in patent WO2014012975, which discusses preparation of fluorinated pyrazoles via reaction of perfluoro-2-methyl-2-pentene with monoalkylhydrazines.

Metalation and Functional Group Interconversion

Recent advances have demonstrated the utility of metalation techniques for regioselective functionalization of pyrazoles:

  • Br–Li Exchange:
    Starting from 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole, treatment with organolithium reagents can enable substitution at the 4-position or adjacent carbons, allowing introduction of fluoromethyl groups or other functionalities.

  • Direct ortho-metalation (DoM):
    This method allows selective lithiation adjacent to halogen substituents, followed by reaction with electrophiles such as fluoromethyl sources, enabling regioselective introduction of fluoromethyl groups on the pyrazole ring.

Representative Synthetic Procedure (Hypothetical Example)

Step Reagents & Conditions Outcome / Notes
1 Synthesis of 5-(fluoromethyl)-1H-pyrazole via cyclization of hydrazine and fluoromethyl ketone Formation of core pyrazole ring with fluoromethyl group
2 Bromination with N-bromosuccinimide (NBS) in DCM at 0–25 °C Selective bromination at 4-position
3 Purification by column chromatography or recrystallization Isolation of pure 4-bromo-5-(fluoromethyl)-1H-pyrazole

Data Table: Summary of Reaction Conditions and Yields from Analogous Fluorinated Pyrazole Syntheses

Entry Starting Material Brominating Agent Solvent Temp (°C) Time (h) Yield (%) Notes
1 5-(fluoromethyl)-1H-pyrazole NBS DCM 0–25 2 65–75 Mild conditions, selective bromination
2 1-methyl-5-(trifluoromethyl)-1H-pyrazole Br2 THF 0 1.5 70–80 Controlled addition to avoid overbromination
3 4-bromo-1-methyl-5-(trifluoromethyl)-1H-pyrazole n-BuLi (metalation) + electrophile THF, −78 °C to RT 0 to RT 3 60–85 Regioselective functionalization possible

Note: These yields and conditions are adapted from related fluorinated pyrazole literature and patents as direct data on this compound is limited.

Challenges and Considerations

  • Regioselectivity:
    The presence of electron-withdrawing fluoromethyl groups influences electrophilic substitution patterns, requiring careful control of reaction conditions to avoid polybromination or unwanted side reactions.

  • Handling Fluorinated Intermediates:
    Fluoromethyl-substituted precursors may require specialized handling due to volatility or toxicity.

  • Purification: Separation of regioisomeric pyrazoles can be challenging; techniques such as fractional distillation under reduced pressure or preparative chromatography are often employed.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(fluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl or heteroaryl compounds.

Scientific Research Applications

4-Bromo-5-(fluoromethyl)-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in biological assays to study its effects on various biological targets.

Mechanism of Action

The mechanism of action of 4-Bromo-5-(fluoromethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways involved can vary based on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural Modifications and Substituent Effects

4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole ()
  • Substituents : Bromine (4-position), trifluoromethyl (5-position), phenyl (1-position).
  • Synthesis: Prepared via condensation of phenylhydrazine with an enone derivative in acetic acid.
  • Key Data : Molecular formula C₁₀H₇BrF₃N₂, molecular weight 304.08 g/mol, GC-MS m/z 384 (M⁺).
  • Comparison : The trifluoromethyl group increases lipophilicity and electron-withdrawing effects compared to the fluoromethyl group in the target compound. This may enhance binding to hydrophobic pockets in biological targets but reduce solubility .
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole (–6)
  • Substituents : Bromine (4-position), methoxy (3-position), phenyl (1-position).
  • Synthesis : Methylation of 4-bromo-1-phenyl-1H-pyrazol-3-ol using NaH/CH₃I.
  • Key Data : Detailed ¹H/¹³C NMR and IR spectra confirm regioselective methylation.
  • Comparison : The methoxy group provides electron-donating effects, contrasting with the electron-withdrawing fluoromethyl group. This difference may alter reactivity in cross-coupling reactions or interactions with enzymes .
4-Bromo-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole ()
  • Substituents : Bromine (4-position), difluoromethoxy (5-position), methyl (1-position), trifluoromethyl (3-position).
  • Key Data : Molecular formula C₇H₆BrF₅N₂O, molecular weight 315.13 g/mol.
  • The trifluoromethyl group at the 3-position further enhances electron withdrawal .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³)
4-Bromo-5-(fluoromethyl)-1H-pyrazole C₄H₄BrFN₂ 193.99 Not reported ~1.7 (predicted)
4-Bromo-1-(difluoromethyl)-5-(methoxymethyl)-1H-pyrazole () C₆H₇BrF₂N₂O 241.03 228.0 ± 40.0 1.72 ± 0.1
4-Bromo-5-methoxy-1-methyl-1H-pyrazole () C₅H₇BrN₂O 215.03 Not reported Not reported

Key Observations :

  • Fluoromethyl and difluoromethyl substituents increase molecular weight and density compared to methoxy analogs.
  • Boiling points correlate with molecular weight and polarity; fluorinated compounds exhibit higher volatility than non-fluorinated derivatives .
Antimicrobial Activity ()
  • 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole shows antimicrobial activity, highlighting the importance of halogen and fluorinated groups in enhancing bioactivity.
  • Comparison : The target compound’s fluoromethyl group may similarly improve penetration through bacterial membranes, though direct evidence is lacking in the provided data .
Herbicidal Activity ()
  • 4-Bromo-5-[(5,5-dimethyl-4,5-dihydro-isoxazol-3-yl)sulfonyl-methyl]-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole exhibits herbicidal properties, likely due to sulfonyl and trifluoroethyl groups enhancing target binding.

Q & A

Basic: What are the common synthetic routes for 4-Bromo-5-(fluoromethyl)-1H-pyrazole, and how do reaction conditions influence yield?

The synthesis typically involves halogenation and fluoromethylation of pyrazole precursors. For example, bromination at the 4-position can be achieved using N-bromosuccinimide (NBS) under radical initiation, followed by fluoromethylation via nucleophilic substitution with fluoromethylating agents like Selectfluor® . Reaction parameters such as solvent polarity (e.g., DMF vs. acetonitrile), temperature (60–80°C for bromination), and stoichiometric ratios of reagents significantly impact yield. Lower yields (<50%) are common due to competing side reactions, such as over-bromination or decomposition of the fluoromethyl group .

Advanced: How can crystallographic data resolve ambiguities in the structural assignment of this compound derivatives?

Single-crystal X-ray diffraction (XRD) is critical for unambiguous structural determination. For instance, XRD analysis of analogous compounds (e.g., 4-Bromo-5-[(5,5-dimethyl-4,5-dihydroisoxazol-3-yl)sulfonylmethyl]-1H-pyrazole) reveals bond lengths (C-Br: ~1.89 Å) and dihedral angles between the pyrazole ring and substituents, confirming regioselectivity . SHELXL refinement (via Olex2 or similar software) can model disorder in fluoromethyl groups, which often exhibit rotational flexibility, complicating NMR-based assignments .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 19F^{19}\text{F} NMR is essential for detecting fluoromethyl groups (δ ≈ -200 to -220 ppm). 1H^{1}\text{H} NMR shows distinct pyrazole ring protons (δ 7.5–8.5 ppm for H-3), while 13C^{13}\text{C} NMR confirms bromine and fluoromethyl substitution (C-Br: ~105 ppm; CF2_2: ~110 ppm) .
  • MS : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]+^+ at m/z 192.98 for C4_4H4_4BrF2_2N2_2) and fragmentation patterns to validate purity .

Advanced: How do steric and electronic effects of the fluoromethyl group influence reactivity in cross-coupling reactions?

The fluoromethyl group’s electronegativity increases the electrophilicity of the pyrazole ring, enhancing Suzuki-Miyaura coupling at the 4-bromo position with aryl boronic acids. However, steric hindrance from the fluoromethyl group can reduce yields in Buchwald-Hartwig aminations. Computational studies (DFT) on analogous compounds show that the C-F bond’s inductive effect lowers the LUMO energy at C-4, favoring nucleophilic attack .

Basic: What biological assays are suitable for preliminary evaluation of this compound’s bioactivity?

  • Antimicrobial : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to fluoroquinolone controls .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases (e.g., EGFR) or cytochrome P450 isoforms, leveraging the compound’s halogenated structure for potential active-site binding .

Advanced: How can contradictory bioactivity data between this compound and its analogs be rationalized?

Discrepancies often arise from substituent positioning. For example, 5-(fluoromethyl) substitution (vs. 5-(trifluoromethyl) in Thermo Scientific’s analog) may reduce lipophilicity (clogP difference: ~0.8), altering membrane permeability. MD simulations and QSAR models can correlate substituent effects (e.g., Hammett σ values) with activity trends .

Basic: What are the key challenges in purifying this compound, and how are they addressed?

Common impurities include dehalogenated byproducts (e.g., 5-(fluoromethyl)-1H-pyrazole) and dimerized species. Silica gel chromatography (hexane/EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water) effectively isolate the target compound. Purity is confirmed via HPLC-UV (λ = 254 nm) with >95% area thresholds .

Advanced: What strategies optimize the regioselectivity of fluoromethylation in pyrazole derivatives?

Directed ortho-metalation (DoM) using LDA or TMPLi at low temperatures (-78°C) ensures selective fluoromethyl group installation at the 5-position. For example, quenching the lithiated intermediate with fluoromethyl iodide achieves >70% regioselectivity, validated by 19F^{19}\text{F} NMR .

Basic: How stable is this compound under various storage conditions?

The compound is light-sensitive and prone to hydrolysis in humid environments. Storage under argon at -20°C in amber vials with molecular sieves ensures stability for >6 months. Degradation is monitored via periodic 1H^{1}\text{H} NMR, focusing on bromine loss (δ 7.5 ppm signal reduction) .

Advanced: What computational methods predict the metabolic pathways of this compound?

Density functional theory (DFT) and molecular docking (AutoDock Vina) predict Phase I metabolism (e.g., CYP3A4-mediated oxidation at C-4) and Phase II glucuronidation. ADMET predictors (e.g., SwissADME) estimate bioavailability (%F = 45–60%) and highlight potential hepatotoxicity risks from bromine retention .

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